3-Fluorobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10315. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

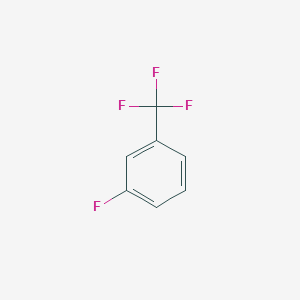

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOWGKOVMBDPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193140 | |

| Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-80-9 | |

| Record name | 3-Fluorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Fluorobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α,3-tetrafluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Fluorobenzotrifluoride from m-Aminobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-fluorobenzotrifluoride from m-aminobenzotrifluoride, a key transformation for the development of novel pharmaceuticals and agrochemicals. The primary method described is the Balz-Schiemann reaction, a reliable and well-established procedure for the introduction of fluorine into aromatic systems.[1][2]

Reaction Overview: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a cornerstone of organofluorine chemistry, providing a strategic pathway to aryl fluorides from primary aromatic amines.[3][4] The reaction proceeds through a two-step mechanism:

-

Diazotization: The primary aromatic amine, in this case, m-aminobenzotrifluoride, is converted to a diazonium salt intermediate. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452), in an acidic medium at low temperatures.[5][6]

-

Thermal Decomposition: The resulting diazonium salt, often isolated as a more stable tetrafluoroborate (B81430) salt, is then thermally decomposed. This step expels nitrogen gas and facilitates the substitution of the diazonium group with a fluorine atom from the tetrafluoroborate counterion, yielding the desired aryl fluoride.[4]

The overall transformation is depicted in the following workflow:

Figure 1: Workflow for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from m-aminobenzotrifluoride, adapted from a greener approach to the Balz-Schiemann reaction.[1]

2.1. Materials and Equipment

-

m-Aminobenzotrifluoride

-

Dilute Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Sodium Tetrafluoroborate (NaBF₄)

-

1-Butyl-3-methylimidazolium tetrafluoroborate (Ionic Liquid, IL-1)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filter flask

-

Vacuum desiccator

-

Distillation apparatus

2.2. Procedure

Step 1: Diazotization and Formation of the Diazonium Tetrafluoroborate Salt

-

In a round-bottom flask, dissolve 10 g (0.06 mol) of m-aminobenzotrifluoride in dilute hydrochloric acid.[1]

-

Cool the solution to 0-5 °C using an ice bath and maintain this temperature.[1]

-

Slowly add an aqueous solution of 4.28 g (0.062 mol) of sodium nitrite to the cooled amine solution with continuous stirring.[1]

-

Stir the reaction mixture for 30 minutes at 0-5 °C.[1]

-

To the resulting diazonium salt solution, add an aqueous solution of 6.81 g (0.062 mol) of sodium tetrafluoroborate. An insoluble diazonium tetrafluoroborate salt will precipitate.[1]

-

Filter the precipitated salt using a Buchner funnel, wash it with cold water, and then dry it under vacuum to obtain the 3-(trifluoromethyl)benzenediazonium tetrafluoroborate salt (16.1 g, 0.062 mol).[1]

Step 2: Thermal Decomposition in Ionic Liquid

-

Suspend the dried diazonium tetrafluoroborate salt in 12.0 g (0.05 mol) of 1-butyl-3-methylimidazolium tetrafluoroborate (IL-1) in a suitable flask.[1]

-

Heat the stirred suspension to 80-85 °C.[1]

-

Maintain this temperature for 3-6 hours, during which the decomposition of the diazonium salt and the formation of the product will occur. The completion of the dediazoniation can be observed by the cessation of gas evolution.[1]

-

The product, this compound, is simultaneously distilled from the reaction mixture as it is formed.[1]

2.3. Purification

The distilled product is of high purity and generally does not require further purification.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | ||

| m-Aminobenzotrifluoride | 10 g (0.06 mol) | [1] |

| Reagents | ||

| Sodium Nitrite | 4.28 g (0.062 mol) | [1] |

| Sodium Tetrafluoroborate | 6.81 g (0.062 mol) | [1] |

| Intermediate | ||

| 3-(Trifluoromethyl)benzenediazonium Tetrafluoroborate | 16.1 g (0.062 mol) | [1] |

| Product | ||

| This compound | 8.9 g | [1] |

| Yield | 87.4% | [1] |

Product Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

| Property | Data | Reference |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 100-102 °C | [1] |

| IR νmax (cm-1) | 1602, 1493, 1455, 1327, 1279, 1126, 1057, 891, 879, 745, 695, 521 | [1] |

| 1H NMR (500MHz, CDCl3) | δ 7.2-7.5 (4H, m) | [1] |

| 19F NMR (CDCl3) | δ -62.9 (1F, s), -111.0 (3F, s) | [1] |

| GC-MS (m/z) | 164 (100%), 146 (89%), 95 (56%) | [1] |

Signaling Pathways and Logical Relationships

The logical progression of the Balz-Schiemann reaction can be visualized as a series of interconnected steps, each with specific inputs and outputs.

Figure 2: Logical workflow of the Balz-Schiemann reaction.

This technical guide provides a comprehensive overview of the synthesis of this compound from m-aminobenzotrifluoride. The detailed experimental protocol, quantitative data, and visualizations are intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Physical Properties of 3-Fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzotrifluoride, also known as 1-fluoro-3-(trifluoromethyl)benzene or α,α,α,3-tetrafluorotoluene, is a fluorinated aromatic compound with the chemical formula C₇H₄F₄.[1] Its unique combination of a fluorine atom and a trifluoromethyl group on a benzene (B151609) ring imparts specific physical and chemical properties that make it a valuable intermediate and solvent in various applications, including the synthesis of pharmaceuticals and agrochemicals.[2][3] This technical guide provides a comprehensive overview of the core physical properties of this compound, along with generalized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are well-documented across various chemical suppliers and databases. A summary of these key properties is presented below in tabular format for clarity and ease of comparison.

General and Molecular Properties

| Property | Value | Reference |

| CAS Number | 401-80-9 | [1][2][4] |

| Molecular Formula | C₇H₄F₄ | [1][4] |

| Molecular Weight | 164.10 g/mol | [1][4] |

| Appearance | Clear, colorless to light yellow liquid | [1][2] |

| Storage | Sealed in a dry, cool (2-8°C), and well-ventilated place | [2][5] |

Physicochemical Data

| Property | Value | Conditions | Reference |

| Density | 1.302 g/mL | at 25°C | [1][2][4] |

| Boiling Point | 101-102 °C | [1][2][4] | |

| Melting Point | -81.5 °C | [2][6][7] | |

| Refractive Index | 1.400 - 1.401 | n20/D | [1][2][4] |

| Solubility | Soluble in Chloroform. Immiscible with water. | [2] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid organic compounds like this compound. These are representative protocols and may require optimization based on the specific equipment and laboratory conditions.

Determination of Boiling Point (Micro Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the micro reflux method is suitable.

Apparatus:

-

Small test tube

-

Thermometer

-

Heating block or oil bath

-

Clamping apparatus

Procedure:

-

Place approximately 0.5 mL of this compound into a small test tube.

-

Position the test tube in a heating block or oil bath.

-

Clamp a thermometer so that its bulb is suspended about 1 cm above the surface of the liquid.

-

Gently heat the apparatus.

-

Observe the ring of condensing vapor (refluxing) rising in the test tube.

-

Adjust the heating so that the reflux ring is stable at the level of the thermometer bulb.

-

The stable temperature reading on the thermometer is the boiling point of the liquid.[8]

Determination of Melting Point (Capillary Method)

While this compound is a liquid at room temperature, its melting point can be determined using a cryostat. The general principle for determining the melting point of a solidified substance is the capillary method.

Apparatus:

-

Melting point apparatus with a cooling function or a cryostat

-

Glass capillary tubes, sealed at one end

-

Thermometer

Procedure:

-

Introduce a small amount of liquid this compound into a capillary tube using a syringe, then flash-freeze it.

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Cool the apparatus to a temperature well below the expected melting point.

-

Slowly heat the sample at a controlled rate (e.g., 1-2 °C per minute).

-

Observe the sample closely.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).[9][10]

Determination of Density (Pycnometer or Volumetric Method)

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder

-

Analytical balance

Procedure:

-

Measure the mass of a clean, dry pycnometer or a 10 mL graduated cylinder.

-

Fill the container with this compound to a precisely known volume.

-

Measure the total mass of the container and the liquid.

-

The mass of the liquid is the difference between the two measurements.

-

Calculate the density by dividing the mass of the liquid by its volume (ρ = m/V).[11][12]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Use a dropper to apply a few drops of this compound onto the surface of the prism.

-

Close the prisms.

-

Allow the sample to equilibrate to the desired temperature (typically 20°C), which can be maintained by a circulating water bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the instrument's scale.

Determination of Solubility (Qualitative)

Solubility tests determine the ability of a substance to dissolve in a particular solvent.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

Various solvents (e.g., water, chloroform, ethanol, hexane)

Procedure:

-

Add approximately 0.1 mL of this compound to a small test tube.

-

Add about 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for about 30 seconds. A vortex mixer can be used for this purpose.

-

Allow the mixture to stand and observe if a single homogeneous phase is formed (soluble) or if two distinct layers remain (insoluble).

Visualization of Logical Relationships

As the physical properties of a simple organic compound like this compound do not involve signaling pathways or complex experimental workflows, the creation of Graphviz diagrams is not applicable to the scope of this technical guide. The relationships between the physical properties are governed by fundamental principles of chemistry and physics rather than intricate biological or procedural pathways.

References

- 1. indiamart.com [indiamart.com]

- 2. This compound CAS#: 401-80-9 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 99 401-80-9 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | 401-80-9 [chemicalbook.com]

- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. thinksrs.com [thinksrs.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. homesciencetools.com [homesciencetools.com]

- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 14. csub.edu [csub.edu]

3-Fluorobenzotrifluoride CAS number and molecular weight

An In-depth Technical Guide to 3-Fluorobenzotrifluoride

This technical guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis and key reactions, and visual representations of these processes.

Core Chemical Data

This compound, also known as 1-fluoro-3-(trifluoromethyl)benzene, is a fluorinated aromatic compound with significant applications in chemical synthesis.

Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 401-80-9[1][2][3][4][5][6] |

| Molecular Formula | C7H4F4[1][3][4][7] |

| Molecular Weight | 164.10 g/mol [1][2][3][4][8] |

| Synonyms | 1-Fluoro-3-(trifluoromethyl)benzene, α,α,α,3-Tetrafluorotoluene[2][3][5] |

| Appearance | Clear, colorless to light yellow liquid[3][6] |

| Density | 1.302 g/mL at 25 °C[1][2][6] |

| Boiling Point | 101-102 °C[1][2][6] |

| Melting Point | -81.5 °C[1][6] |

| Refractive Index | n20/D 1.4[1][2][6] |

| Flash Point | 45 °F (7 °C)[1][2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in subsequent reactions are outlined below.

Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction

This protocol describes the synthesis of this compound from m-aminobenzotrifluoride.

Methodology:

-

Preparation: Equip a three-necked round-bottomed flask with a reflux condenser, thermocouple, and a stirring system.

-

Initial Reaction: Dissolve m-aminobenzotrifluoride in a solvent such as o-dichlorobenzene or benzonitrile. Maintain the reaction temperature below 0 °C.

-

Addition of Reagents: Slowly add 1.4-1.5 molar equivalents of Boron trifluoride diethyl etherate (BF3·Et2O) or Boron trifluoride dihydrate (BF3·2H2O).

-

Diazotization: Add tert-butyl nitrite, dissolved in the same solvent, to the reaction mixture at ambient temperature.[1][2]

-

Thermal Decomposition: Heat the reaction medium to 90 °C for approximately 40 minutes to facilitate the thermal decomposition of the diazonium salt intermediate, yielding this compound.[1]

Protocol 2: Nitration of this compound

This protocol details the nitration of this compound to produce 5-fluoro-2-nitrobenzotrifluoride, a key intermediate in organic synthesis.[9]

Methodology:

-

Cooling: Cool the reactant, this compound, in a reaction kettle to below 10 °C.

-

Reagent Addition: Prepare a nitrating mixture of nitric acid and concentrated sulfuric acid. Add this mixture dropwise into the reaction kettle under vigorous stirring. The molar ratio of the nitrating mixture to this compound should be between 1.1:1 and 1.5:1.

-

Temperature Control: Throughout the addition, ensure the reaction temperature does not exceed 25 °C.[9]

-

Reaction: After the addition is complete, allow the reaction to proceed at room temperature for 2.5 hours.

-

Work-up: Cool the mixture and separate the organic layer.

-

Purification: The crude product is purified by freezing and recrystallization from petroleum ether or n-hexane, followed by filtration and drying to yield the final product.[9]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 401-80-9 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Electrogenerated chemiluminescence of 9,10-diphenylanthracene, rubrene, and anthracene in fluorinated aromatic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Bromo-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 8. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 9. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluorobenzotrifluoride (m-fluorobenzotrifluoride). The presence of both a trifluoromethyl group and a fluorine atom on the aromatic ring introduces complex spin-spin coupling, making spectral interpretation a nuanced process. This document offers a comprehensive examination of the chemical shifts and coupling constants, supported by data tables, detailed experimental protocols, and visualizations to aid in the structural elucidation and characterization of this compound.

Introduction to the NMR Spectroscopy of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its NMR spectra are characterized by the influence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group and the electronegative fluorine (-F) substituent on the chemical shifts of the aromatic protons and carbons. Furthermore, the presence of two different fluorine environments leads to intricate ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings, which are crucial for unambiguous signal assignment.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically exhibits a complex multiplet in the aromatic region, spanning approximately 7.22 to 7.47 ppm. The four aromatic protons are chemically non-equivalent and display couplings to each other (³JHH, ⁴JHH) and to both the ring fluorine (³JHF, ⁴JHF, ⁵JHF) and the trifluoromethyl fluorine atoms (⁴JH-CF₃, ⁵JH-CF₃). These overlapping couplings often result in multiplets where first-order analysis is not possible, and explicit coupling constants are not always resolved in standard spectra.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |

| H-2 | ~7.43 | m |

| H-4 | ~7.22 | m |

| H-5 | ~7.41 | m |

| H-6 | ~7.30 | m |

Note: The assignments are based on typical substituent effects and may vary. The signals are part of a complex, overlapping multiplet.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound shows six distinct signals for the aromatic carbons and one for the trifluoromethyl carbon. A key feature of the spectrum is the presence of significant carbon-fluorine coupling (¹JCF, ²JCF, ³JCF, etc.), which splits the carbon signals into doublets (due to the ring fluorine) or quartets (due to the -CF₃ group).

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz (Representative Values) |

| C-1 (-CF₃) | ~132.0 | q | ²JC-F ≈ 32 |

| C-2 | ~125.0 | d | ³JC-F ≈ 8 |

| C-3 (-F) | ~163.0 | d | ¹JC-F ≈ 245 |

| C-4 | ~115.0 | d | ²JC-F ≈ 21 |

| C-5 | ~130.5 | d | ⁴JC-F ≈ 3 |

| C-6 | ~118.0 | d | ²JC-F ≈ 21 |

| -CF₃ | ~124.0 | q | ¹JC-F ≈ 272 |

Note: 'd' indicates a doublet and 'q' indicates a quartet. The coupling constants are representative values for fluorinated benzotrifluorides and serve as a guide for spectral interpretation.

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1 Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent. For certain applications, other deuterated solvents such as acetone-d₆ or benzene-d₆ may be used.

-

Concentration: Prepare a solution with a concentration of approximately 5-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

4.2 NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the ¹H spectrum.

-

Temperature: Standard NMR experiments are typically conducted at room temperature (approximately 298 K).

4.2.1 ¹H NMR Acquisition

-

Pulse Sequence: A standard single-pulse sequence is generally sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm is adequate for proton NMR.

-

Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full magnetization recovery between scans.

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically averaged to improve the signal-to-noise ratio.

4.2.2 ¹³C NMR Acquisition

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30) is commonly used.

-

Spectral Width: A wider spectral width of about 200-250 ppm is necessary for ¹³C NMR.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Visualization of NMR Coupling Relationships

The intricate network of spin-spin couplings in this compound can be visualized to better understand the spectral patterns. The following diagrams illustrate the key through-bond coupling interactions.

Caption: Key through-bond J-coupling interactions in this compound.

The diagram above illustrates the primary through-bond scalar (J) couplings that influence the NMR spectra of this compound. The ¹H-¹H couplings (³J and ⁴J) within the aromatic ring, along with the multiple ¹H-¹⁹F couplings to both the ring fluorine and the trifluoromethyl group, give rise to the complex signal multiplicities observed in the ¹H NMR spectrum.

Caption: Carbon-Fluorine (¹³C-¹⁹F) J-coupling pathways in this compound.

This diagram highlights the various ¹³C-¹⁹F couplings present in this compound. The one-bond couplings (¹JCF) are the largest, while the two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) are progressively smaller but still significant for spectral assignment. These couplings are responsible for the observed doublet and quartet splitting patterns in the ¹³C NMR spectrum.

Spectroscopic Analysis of 3-Fluorobenzotrifluoride: An In-depth Technical Guide

This guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) data for 3-Fluorobenzotrifluoride (C₇H₄F₄), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information presented is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive resource for the characterization and analysis of this compound.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-Fluoro-3-(trifluoromethyl)benzene, α,α,α,3-Tetrafluorotoluene |

| CAS Registry Number | 401-80-9 |

| Molecular Formula | C₇H₄F₄ |

| Molecular Weight | 164.10 g/mol [1][2][3] |

| Appearance | Colorless to light yellow liquid[2][4] |

| Boiling Point | 101-102 °C |

| Density | 1.302 g/mL at 25 °C |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to C-F and C-H bonds, as well as vibrations from the aromatic ring.

Tabulated IR Absorption Data

The following table summarizes the major absorption bands observed in the vapor-phase IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak | Aromatic C-H stretching |

| ~1600 - 1585 | Medium | C=C stretching in the aromatic ring |

| ~1500 - 1400 | Strong | C=C stretching in the aromatic ring |

| ~1350 - 1150 | Very Strong | C-F stretching (from -CF₃ group) |

| ~1250 - 1000 | Strong | C-F stretching (from aromatic C-F bond) |

| Below 900 | Medium | Out-of-plane C-H bending |

Note: The exact peak positions can vary slightly depending on the sample phase (gas, liquid, or solid) and the spectrometer used.

Experimental Protocol for IR Spectroscopy

The following is a representative protocol for obtaining a high-quality FT-IR spectrum of liquid this compound.

Objective: To record the infrared spectrum of liquid this compound between 4000 and 400 cm⁻¹.

Materials:

-

This compound (≥99% purity)[1]

-

FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

Demountable liquid cell with NaCl or KBr salt plates

-

Pasteur pipette

-

Hexane or other suitable volatile solvent for cleaning

-

Lens tissue

Procedure:

-

Instrument Preparation:

-

Sample Preparation (Thin Film Method):

-

Carefully handle the salt plates by their edges to avoid moisture from fingerprints.

-

Place one to two drops of the this compound liquid onto the center of one salt plate using a Pasteur pipette.[6]

-

Place the second salt plate on top and gently rotate to create a thin, uniform liquid film between the plates.[5]

-

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Cleaning:

-

Disassemble the cell and rinse the salt plates with a small amount of a volatile solvent like hexane.

-

Gently wipe the plates dry with a soft lens tissue and store them in a desiccator.

-

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The mass spectrum of this compound is obtained using electron ionization (EI).

Tabulated Mass Spectrometry Data

The table below lists the prominent ions observed in the 75 eV electron ionization mass spectrum of this compound.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Ion Fragment Assignment (Proposed) |

| 164 | 100.0 | [C₇H₄F₄]⁺ (Molecular Ion, M⁺) |

| 163 | 30.5 | [M-H]⁺ |

| 145 | 47.7 | [M-F]⁺ or [C₇H₄F₃]⁺ |

| 114 | 42.1 | [M-CF₂]⁺ or [C₆H₄F₂]⁺ |

| 95 | 9.5 | [C₆H₄F]⁺ |

| 75 | 9.6 | [C₆H₃]⁺ |

| 69 | 4.1 | [CF₃]⁺ |

Data sourced from ChemicalBook based on an electron ionization source at 75 eV.[7]

Experimental Protocol for Mass Spectrometry

This protocol describes a general procedure for analyzing this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Shimadzu GCMS)

-

Electron Ionization (EI) source

-

Quadrupole or Time-of-Flight (TOF) mass analyzer

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent such as dichloromethane (B109758) or hexane.

-

-

GC Separation:

-

Injector: Split/splitless inlet, typically operated at 250°C.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Analyzer: Scan mode, from m/z 40 to 400.

-

Transfer Line Temperature: 280°C.

-

-

Data Analysis:

-

The total ion chromatogram (TIC) will show a peak corresponding to the elution of this compound.

-

A mass spectrum is extracted from this peak.

-

The spectrum is analyzed to identify the molecular ion peak and the major fragment ions. Comparison with a spectral library (e.g., NIST) can confirm the compound's identity.[8]

-

Visualized Workflows and Pathways

General Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for spectroscopic analysis of a chemical compound.

Caption: General workflow for IR and MS analysis.

Proposed Mass Spectrometry Fragmentation Pathway

This diagram shows a plausible fragmentation pathway for this compound under electron ionization.

References

- 1. spectrabase.com [spectrabase.com]

- 2. chemimpex.com [chemimpex.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | 401-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound(401-80-9) 1H NMR spectrum [chemicalbook.com]

- 8. 1-Fluoro-3-(trifluoro-methyl)benzene [webbook.nist.gov]

Solubility of 3-Fluorobenzotrifluoride in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzotrifluoride (CAS No. 401-80-9), also known as 1-Fluoro-3-(trifluoromethyl)benzene, is a fluorinated aromatic compound with increasing importance in various chemical sectors.[1] Its unique physicochemical properties, imparted by the presence of both fluoro- and trifluoromethyl- groups, make it a valuable solvent and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Understanding its solubility in common organic solvents is critical for its application in organic synthesis, reaction chemistry, and formulation development.[1][3]

This technical guide provides a summary of the known solubility characteristics of this compound, outlines a detailed experimental protocol for the quantitative determination of its solubility, and presents a logical workflow for this process.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular structure and physical properties. The principle of "like dissolves like" is a fundamental concept, where substances with similar polarities tend to be miscible.[4] Key properties of this compound are summarized below:

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₄ | [5] |

| Molecular Weight | 164.10 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 101-102 °C | [5] |

| Density | 1.302 g/mL at 25 °C | [5] |

| Flash Point | 7 °C (44.6 °F) | [5] |

| Water Solubility | Insoluble | [6][7] |

The presence of the highly electronegative fluorine atoms creates a molecule with moderate polarity. While it is immiscible with water, its structure suggests good solubility in a range of common organic solvents.[6]

Quantitative Solubility Data

A comprehensive search of available literature and chemical databases indicates a lack of specific quantitative solubility data for this compound in common organic solvents. Most sources describe its solubility in qualitative terms such as "soluble" or "miscible." The table below reflects this current state of knowledge and serves as a template for recording experimentally determined values.

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL or Miscibility) |

| Alcohols | Methanol | 25 | Miscible (Predicted) |

| Ethanol | 25 | Miscible (Predicted) | |

| Isopropanol | 25 | Miscible (Predicted) | |

| Ketones | Acetone | 25 | Miscible (Predicted) |

| Methyl Ethyl Ketone | 25 | Miscible (Predicted) | |

| Esters | Ethyl Acetate | 25 | Miscible (Predicted) |

| Ethers | Diethyl Ether | 25 | Miscible (Predicted) |

| Tetrahydrofuran (THF) | 25 | Miscible (Predicted) | |

| Hydrocarbons | Hexane | 25 | Soluble (Predicted) |

| Toluene | 25 | Miscible (Predicted) | |

| Chlorinated | Dichloromethane | 25 | Miscible (Predicted) |

| Chloroform | 25 | Soluble |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.[8][9] This method is considered a reliable technique for measuring the thermodynamic solubility of a substance.[9][10]

Objective: To determine the solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes and vials for analysis

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of a specific organic solvent. The presence of an excess of the solute is crucial to ensure that equilibrium is reached at saturation.[11] b. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Shake the vials at a constant speed (e.g., 200-300 RPM) for a sufficient period to allow the system to reach equilibrium.[11] A duration of 24 to 72 hours is generally recommended.[11]

-

Sample Collection and Preparation: a. After the equilibration period, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess undissolved solute to settle. b. Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets.

-

Analysis: a. Prepare a series of calibration standards of this compound in the respective solvent. b. Analyze the filtered saturated solution and the calibration standards using a pre-validated GC-FID or HPLC method. c. Quantify the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

-

Data Reporting: a. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L). b. Record the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

This guide provides a framework for understanding and determining the solubility of this compound. The provided experimental protocol offers a reliable method for generating the much-needed quantitative data to aid researchers and professionals in its effective application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. chem.ws [chem.ws]

- 5. 间氟三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. quora.com [quora.com]

An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-Fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorobenzotrifluoride is a key fluorinated aromatic compound utilized as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the benzene (B151609) ring, govern its reactivity and stability, making it a subject of significant interest in organic synthesis. This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, including detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.

Introduction

This compound, also known as m-fluorobenzotrifluoride or 1-fluoro-3-(trifluoromethyl)benzene, is a colorless to light yellow liquid with the chemical formula C₇H₄F₄.[2][3] The presence of the strongly electron-withdrawing trifluoromethyl group (-CF₃) and the moderately deactivating but ortho-, para-directing fluorine atom significantly influences the reactivity of the aromatic ring. This interplay of inductive and resonance effects dictates the regioselectivity of electrophilic and nucleophilic substitution reactions, making it a valuable intermediate for the synthesis of complex and highly functionalized molecules.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 401-80-9 | [3] |

| Molecular Formula | C₇H₄F₄ | [3] |

| Molecular Weight | 164.10 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 101-102 °C (lit.) | [3][4] |

| Density | 1.302 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.400 (lit.) | [3][4] |

| Flash Point | 7 °C (44.6 °F) - closed cup | [4][5] |

| Solubility | Insoluble in water; soluble in organic solvents. | [6] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | 1H NMR spectrum is available online. | [7] |

| ¹³C NMR | 13C NMR chemical shifts are available in online databases. | [8] |

| Mass Spectrum | Mass spectrum (electron ionization) is available in the NIST WebBook. | [9] |

| IR Spectrum | IR spectrum is available in the NIST WebBook. | [10] |

Chemical Stability

This compound is a stable compound under normal conditions.[5] It is a flammable liquid and should be kept away from open flames, hot surfaces, and sources of ignition.[5] It is incompatible with strong oxidizing agents. Hazardous decomposition products formed under fire conditions include carbon monoxide, carbon dioxide, and hydrogen halides.[5] No information is available on its autoignition and thermal decomposition temperatures under inert atmosphere.

Chemical Reactivity

The reactivity of the aromatic ring in this compound is dictated by the electronic effects of the fluorine and trifluoromethyl substituents. The trifluoromethyl group is a strong deactivating group with a meta-directing effect due to its powerful electron-withdrawing inductive effect (-I). The fluorine atom is a deactivating group but is ortho-, para-directing due to the interplay of its strong electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+M). The overall effect is a deactivated ring, with electrophilic substitution being less facile than in benzene.

Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution on this compound is a result of the combined directing effects of the two substituents. The strong meta-directing influence of the -CF₃ group and the ortho-, para-directing influence of the -F atom lead to substitution primarily at the positions ortho and para to the fluorine and meta to the trifluoromethyl group.

Nitration of this compound with a mixture of nitric acid and sulfuric acid yields 5-fluoro-2-nitrobenzotrifluoride (B123530) as a major product.[1][6] This outcome is consistent with the directing effects of the substituents, with the nitro group being introduced at a position ortho to the fluorine and meta to the trifluoromethyl group.

Experimental Protocol: Synthesis of 5-Fluoro-2-nitrobenzotrifluoride [1]

-

Cool m-fluorobenzotrifluoride to below 10 °C in a reaction vessel equipped with vigorous stirring.

-

Prepare a nitrating mixture by carefully adding nitric acid to concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the cooled m-fluorobenzotrifluoride. The molar equivalent ratio of the nitrating mixture to m-fluorobenzotrifluoride should be in the range of 1.1 to 1.5:1.

-

Maintain the reaction temperature below 25 °C during the addition.

-

After the addition is complete, allow the reaction to proceed at room temperature for 2.5 hours.

-

Upon completion, the product, 5-fluoro-2-nitrobenzotrifluoride, can be isolated using standard work-up procedures.

A patent describes a yield of 76.1% for the three-step synthesis of 2-bromo-5-fluorobenzotrifluoride (B1268043) starting from the nitration of m-fluorobenzotrifluoride, with the final product having a purity of >98%.[1]

Caption: Nitration of this compound.

Bromination of this compound can be achieved to introduce a bromine atom onto the aromatic ring. A patented method for the synthesis of 2-bromo-5-fluorobenzotrifluoride involves the bromination of an aminotrifluoromethylbenzene derivative, which is obtained from this compound via nitration and reduction.[1] A direct bromination method has also been described.[11]

Experimental Protocol: Synthesis of 2-Bromo-5-fluorobenzotrifluoride [11]

-

Add 6.00 kg of 70% sulfuric acid to a 10L glass reactor and cool the mixture to below 30 °C.

-

Add 0.66 kg of m-fluorobenzotrifluoride under stirring.

-

Heat the mixture to maintain the temperature at 45-50 °C.

-

Add 0.80 kg of powdered potassium bromate (B103136) in 10 batches over approximately 4 hours.

-

After the addition, continue to stir the mixture at the same temperature for 2 hours.

-

After quenching the reaction, the product is extracted with dichloromethane, washed, and purified by distillation to yield 2-bromo-5-fluorobenzotrifluoride.

This method reports a yield of 93.9% with a purity of 99.2%.[11]

Caption: Bromination of this compound.

Sulfonation of aromatic compounds is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[12][13] The reaction is an electrophilic aromatic substitution where SO₃ is the electrophile.[12][13] For this compound, the sulfonic acid group (-SO₃H) is expected to substitute at the positions ortho to the fluorine and meta to the trifluoromethyl group. The reaction is reversible and can be used to introduce a temporary blocking group to direct other electrophiles to specific positions.[12]

General Experimental Protocol for Sulfonation [12][14]

-

Carefully add the aromatic compound to fuming sulfuric acid at a controlled temperature, typically between 0-80 °C.

-

The reaction mixture is stirred until the reaction is complete, as monitored by techniques like TLC or GC.

-

The reaction is then quenched by carefully pouring the mixture onto ice.

-

The resulting sulfonic acid can be isolated by filtration or extraction.

No specific quantitative data for the sulfonation of this compound was found in the search results.

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[15] The reaction proceeds via an acylium ion electrophile. Due to the deactivating nature of the substituents on this compound, harsher reaction conditions may be required compared to benzene. The acylation is expected to occur at the positions ortho to the fluorine and meta to the trifluoromethyl group.

General Experimental Protocol for Friedel-Crafts Acylation [16]

-

To a cooled suspension of a Lewis acid (e.g., AlCl₃) in a suitable solvent, add the acyl chloride.

-

To this mixture, add the aromatic substrate (this compound) dropwise, maintaining a low temperature.

-

After the addition, the reaction mixture is stirred at room temperature or heated to drive the reaction to completion.

-

The reaction is quenched by pouring it into a mixture of ice and concentrated HCl.

-

The product is then extracted with an organic solvent, washed, dried, and purified.

No specific quantitative data for the Friedel-Crafts acylation of this compound was found in the search results.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) on this compound is challenging due to the presence of the fluorine atom, which is a poor leaving group in SₙAr reactions unless the ring is highly activated by strong electron-withdrawing groups.[17][18] However, under certain conditions, particularly with strong nucleophiles, substitution of the fluorine atom may be possible, especially if there are additional activating groups on the ring. The trifluoromethyl group, being strongly electron-withdrawing, can facilitate nucleophilic attack.

General Principles of Nucleophilic Aromatic Substitution (SₙAr) [17][18][19]

-

Mechanism: The reaction typically proceeds through an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.

-

Leaving Group: The reactivity of the leaving group in SₙAr reactions is generally F > Cl > Br > I, which is the opposite of Sₙ1 and Sₙ2 reactions. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine.

-

Activating Groups: Strong electron-withdrawing groups (e.g., -NO₂, -CF₃) ortho or para to the leaving group are required to stabilize the negative charge in the Meisenheimer complex and activate the ring for nucleophilic attack.

No specific experimental protocols or quantitative data for nucleophilic aromatic substitution on this compound were found in the search results. However, a related compound, 4-chloronitrobenzene, undergoes nucleophilic substitution with sodium methoxide.[17]

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

Reduction

The aromatic ring of this compound can be reduced under specific conditions. The Birch reduction, which employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, is a common method for the partial reduction of aromatic rings.

No specific experimental protocols or quantitative data for the reduction of this compound were found in the search results.

Oxidation

The aromatic ring of this compound is generally resistant to oxidation due to the presence of deactivating groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions might lead to ring cleavage rather than selective oxidation.

No specific experimental protocols or quantitative data for the oxidation of the aromatic ring of this compound were found in the search results.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its chemical reactivity is characterized by the deactivating but ortho-, para-directing fluorine atom and the strongly deactivating and meta-directing trifluoromethyl group. This electronic profile makes electrophilic aromatic substitution a key transformation, leading to the formation of a variety of functionalized derivatives. While nucleophilic aromatic substitution is less common, it can be achieved under specific conditions. The stability of the C-F and C-CF₃ bonds makes it a robust scaffold for the construction of complex molecules. This guide provides a foundational understanding of the reactivity and stability of this compound, which is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. Further research to quantify the reactivity in various transformations and to explore novel reaction pathways will undoubtedly expand the synthetic utility of this important fluorinated intermediate.

References

- 1. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 401-80-9 [chemicalbook.com]

- 4. 间氟三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. Buy 2-Bromo-5-fluorobenzotrifluoride | 40161-55-5 [smolecule.com]

- 7. This compound(401-80-9) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Benzene, 1-chloro-3-(trifluoromethyl)- [webbook.nist.gov]

- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The preparation method of 2-bromo-5-fluorobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]

- 12. orgosolver.com [orgosolver.com]

- 13. quora.com [quora.com]

- 14. CN104857827A - Fuming sulfuric acid neutralization treatment apparatus and fuming sulfuric acid neutralization treatment process for sulfonation production - Google Patents [patents.google.com]

- 15. Khan Academy [khanacademy.org]

- 16. m.youtube.com [m.youtube.com]

- 17. learninglink.oup.com [learninglink.oup.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

The Balz-Schiemann Reaction: A Comprehensive Technical Guide to the Synthesis of 3-Fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into aromatic rings is a critical transformation in the development of pharmaceuticals, agrochemicals, and advanced materials. Among the available methods, the Balz-Schiemann reaction remains a cornerstone for the synthesis of aryl fluorides, offering a reliable route from readily available anilines. This technical guide provides an in-depth exploration of the Balz-Schiemann reaction with a specific focus on the synthesis of 3-Fluorobenzotrifluoride, a valuable building block in medicinal chemistry and materials science. This document outlines the core reaction mechanism, detailed experimental protocols, and a comparative analysis of various synthetic approaches, presenting quantitative data in a clear, tabular format.

The Core Reaction: Mechanism and Principles

The Balz-Schiemann reaction is a two-step process that transforms a primary aromatic amine into an aryl fluoride (B91410).[1][2] The reaction proceeds through the formation of a diazonium salt intermediate, which is subsequently subjected to thermal or photochemical decomposition to yield the final fluorinated product.[1][2]

The overall transformation for the synthesis of this compound from 3-aminobenzotrifluoride is as follows:

Step 1: Diazotization

The first step involves the diazotization of the primary aromatic amine, 3-aminobenzotrifluoride. This is typically achieved by treating the amine with a source of nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or fluoroboric acid (HBF₄).[2][3] The resulting product is an aryldiazonium salt, in this case, 3-(trifluoromethyl)benzenediazonium tetrafluoroborate (B81430).[3]

Step 2: Thermal Decomposition (Fluoro-dediazoniation)

The isolated diazonium tetrafluoroborate salt is then carefully heated.[1][4] This thermal decomposition leads to the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of an aryl cation intermediate.[1] The fluoride ion from the tetrafluoroborate counterion then attacks the carbocation, yielding the desired aryl fluoride, this compound.[1]

It is crucial to note that the thermal decomposition of aryldiazonium salts can be highly exothermic and potentially explosive, especially on a large scale.[5] Therefore, careful temperature control and appropriate safety precautions are paramount.

Experimental Protocols for the Synthesis of this compound

Several protocols for the synthesis of this compound via the Balz-Schiemann reaction have been reported, each with its own set of advantages and disadvantages. Below are detailed methodologies from selected literature.

One-Pot Synthesis using tert-Butyl Nitrite and Boron Trifluoride Diethyl Etherate

This method offers the convenience of a one-pot procedure, avoiding the isolation of the potentially hazardous diazonium salt.

Procedure:

-

In a three-necked round-bottomed flask equipped with a reflux condenser, a thermocouple, and a stirring system, dissolve 3-aminobenzotrifluoride in o-dichlorobenzene or benzonitrile.

-

Maintain the reaction temperature below 0 °C and slowly add 1.4-1.5 molar equivalents of boron trifluoride diethyl etherate (BF₃·Et₂O) or boron trifluoride dihydrate (BF₃·2H₂O).

-

At ambient temperature, add tert-butyl nitrite dissolved in the same solvent to the reaction mixture.

-

Heat the reaction medium to 90 °C for 40 minutes.

-

The product, this compound, is then isolated and purified. A reported yield for this method is 44%.[6]

Greener Synthesis in an Ionic Liquid

The use of ionic liquids as solvents can offer improved yields and a more environmentally friendly process.

Procedure:

-

Dissolve 3-aminobenzotrifluoride (0.06 mol, 10 g) in dilute hydrochloric acid.[3]

-

Cool the solution to 0-5 °C and add an aqueous solution of NaNO₂ (0.062 mol, 4.28 g).[3]

-

Stir the mixture for 30 minutes, then add an aqueous solution of NaBF₄ (0.062 mol, 6.81 g) to precipitate the 3-(trifluoromethyl)benzenediazonium tetrafluoroborate salt.[3]

-

Isolate the insoluble diazonium fluoroborate salt.

-

The dried salt is then added to an ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate).

-

The mixture is heated to induce thermal decomposition. The product is then distilled directly from the reaction mixture. This method has been reported to yield this compound in 87.4%.[7]

Modified Balz and Schiemann Procedure

This protocol follows a more traditional two-step approach with the isolation of the diazonium salt.

Procedure:

-

To 157 g of m-aminobenzotrifluoride, add 184 cc of concentrated hydrochloric acid and 100 cc of water.

-

Cool the mixture internally with dry ice to maintain a temperature between -10 and -5 °C.

-

Slowly add a solution of 70.4 g of sodium nitrite in 200 cc of water over 45 minutes.

-

Filter the resulting solution and pour it into a cold solution of 78 g of boric acid in 200 cc of water to precipitate the m-benzotrifluoride diazonium fluoborate.

-

The isolated salt is then dried and subjected to thermal decomposition to yield this compound. This procedure reports a 78.5% yield for the diazonium salt formation.[8]

Quantitative Data and Comparative Analysis

The efficiency of the Balz-Schiemann reaction for the synthesis of this compound is highly dependent on the reaction conditions. The following table summarizes quantitative data from various reported methods.

| Starting Material | Diazotizing Agent | Fluoride Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 3-Aminobenzotrifluoride | tert-Butyl nitrite | BF₃·Et₂O | o-Dichlorobenzene | 90 | 40 min | 44 | [6] |

| 3-Aminobenzotrifluoride | NaNO₂ / HCl | NaBF₄ | Ionic Liquid | Not Specified | 4-6 h | 87.4 | [3][7] |

| 3-Aminobenzotrifluoride | NaNO₂ / HCl | HBF₄ | Water | -10 to -5 (diazotization) | Not Specified | 78.5 (salt) | [8] |

Visualizing the Process

To further clarify the reaction and experimental workflow, the following diagrams are provided.

Caption: The reaction pathway of the Balz-Schiemann synthesis of this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Innovations and Considerations

The traditional Balz-Schiemann reaction, while reliable, has limitations, including the use of hazardous reagents and the potential for runaway reactions.[3][5] Modern adaptations aim to address these challenges:

-

Alternative Fluoride Sources: While tetrafluoroborate is common, other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been used, sometimes leading to improved yields.[1]

-

Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Low- or non-polar solvents have been shown to improve the pyrolysis of aryldiazonium tetrafluoroborates.[9] Ionic liquids offer a "greener" alternative, facilitating easier product isolation and potentially improving safety and yields.[3][10]

-

One-Pot Procedures: As detailed above, one-pot syntheses that avoid the isolation of the diazonium salt intermediate are attractive for their operational simplicity and enhanced safety.[6][11]

-

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and mixing, which can mitigate the risks associated with the exothermic decomposition of diazonium salts and improve scalability.[12]

-

Photochemical Methods: Visible-light mediated decomposition of diazonium salts provides a milder alternative to high-temperature thermal decomposition.[9]

Conclusion

The Balz-Schiemann reaction remains a vital tool for the synthesis of this compound and other valuable aryl fluorides. While the classical procedure is effective, an understanding of its mechanism, potential hazards, and the various modern modifications is essential for today's researchers. By carefully selecting the appropriate protocol, whether it be a traditional two-step method, a streamlined one-pot synthesis, or a greener approach using ionic liquids, scientists can efficiently and safely access this important fluorinated building block for a wide range of applications in drug discovery and materials science. This guide provides the foundational knowledge and detailed protocols to empower researchers in this endeavor.

References

- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. JP2021517554A - New method for producing fluoroaryl compounds and their derivatives - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorodediazonization in ionic liquid solvents: new life for the Balz-Schiemann reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermochemical Properties of 1-Fluoro-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1-Fluoro-3-(trifluoromethyl)benzene (CAS RN: 401-80-9). The information is compiled from established chemical databases and scientific literature, offering a valuable resource for professionals in research and development. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes a workflow diagram for the determination of thermochemical properties.

Physicochemical and Thermochemical Data

The following tables summarize the key physicochemical and thermochemical properties of 1-Fluoro-3-(trifluoromethyl)benzene. This data is crucial for understanding the compound's behavior in various chemical and physical processes.

Table 1: General Physicochemical Properties

| Property | Value | Unit | Source |

| Molecular Formula | C₇H₄F₄ | - | NIST[1] |

| Molecular Weight | 164.1003 | g/mol | NIST[1] |

| CAS Registry Number | 401-80-9 | - | NIST[1] |

| Normal Boiling Point | 373 | K | NIST[1] |

Table 2: Enthalpy and Gibbs Free Energy Data

| Property | Value | Unit | Phase | Source |

| Standard Enthalpy of Formation (ΔfH°) | -767.8 | kJ/mol | Gas | NIST[2] |

| Standard Enthalpy of Formation (ΔfH°) | -731.0 | kJ/mol | Liquid | NIST[3] |

| Standard Enthalpy of Combustion (ΔcH°) | -3081.7 | kJ/mol | Liquid | NIST[3] |

| Standard Enthalpy of Vaporization (ΔvapH°) | 36.8 | kJ/mol | - | NIST[1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | - | kJ/mol | - | Cheméo[4] |

Table 3: Vapor Pressure Data (Antoine Equation)

The vapor pressure of 1-Fluoro-3-(trifluoromethyl)benzene can be calculated using the Antoine equation: log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin.[5]

| Coefficient | Value | Temperature Range (K) | Source |

| A | 4.13277 | 313.60 to 410 | NIST[5] |

| B | 1305.633 | 313.60 to 410 | NIST[5] |

| C | -57.392 | 313.60 to 410 | NIST[5] |

Experimental Protocols

The experimental determination of the thermochemical data presented above relies on precise calorimetric and vapor pressure measurements. The following sections describe the general methodologies employed for these determinations, with specific reference to techniques suitable for organofluorine compounds.

2.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of 1-Fluoro-3-(trifluoromethyl)benzene was likely determined using rotating-bomb calorimetry , a specialized technique for the combustion of organic halogen compounds.[1][2]

-

Principle: A weighed sample of the substance is completely combusted in a sealed container (the "bomb") filled with high-pressure oxygen. The heat released during the combustion is absorbed by the surrounding water bath of the calorimeter, and the resulting temperature change is measured precisely. The enthalpy of combustion is calculated from this temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived from the enthalpy of combustion using Hess's law.

-

Methodology for Organofluorine Compounds:

-

Sample Preparation: A known mass of liquid 1-Fluoro-3-(trifluoromethyl)benzene is encapsulated in a combustible container, such as a polyester (B1180765) bag, to ensure complete combustion.[6]

-

Bomb Preparation: The bomb is charged with a small amount of water to dissolve the acidic combustion products (in this case, hydrofluoric acid). It is then filled with pure oxygen to a pressure of approximately 30 atm.[7]

-

Combustion: The sample is ignited electrically. To ensure that the combustion products form a homogeneous solution, the bomb is rotated during and after the combustion process. This is crucial for halogen-containing compounds to ensure all acidic gases are absorbed into the water.[1]

-

Analysis of Products: After combustion, the contents of the bomb are carefully analyzed to determine the amounts of carbon dioxide, hydrofluoric acid, and any unburned carbon or other side products. The formation of carbon tetrafluoride (CF₄) can occur with highly fluorinated compounds and must be quantified.[1]

-

Calculation: The measured heat of reaction is corrected for the heat of combustion of the container, the formation of nitric acid from residual nitrogen, and other side reactions to obtain the standard enthalpy of combustion.

-

2.2. Vapor Pressure Measurement

Vapor pressure data, essential for determining the enthalpy of vaporization and for use in the Antoine equation, is typically measured using one of the following methods:

-

Static Method: This is a direct method where the sample is placed in a thermostatted container connected to a pressure-measuring device. The system is evacuated to remove air, and the pressure of the vapor in equilibrium with the liquid is measured at various temperatures.[8] This method is suitable for the pressure range of 1 Pa up to the critical pressure.[8]

-

Ebulliometric Method (Comparative Ebulliometry): This method involves measuring the boiling point of the liquid at different accurately controlled pressures. An ebulliometer is used to ensure that the boiling temperature is measured at true equilibrium between the liquid and vapor phases. This technique was likely used for obtaining the data for 1-Fluoro-3-(trifluoromethyl)benzene as cited in the literature.[6]

-

Knudsen Effusion Method: This method is used for measuring very low vapor pressures (10⁻¹² to 10⁵ Pa).[9] It relies on measuring the rate of mass loss of a substance effusing through a small orifice in a Knudsen cell into a high vacuum.[9] The vapor pressure is then calculated from the rate of mass loss and the geometry of the orifice.[9]

Workflow for Thermochemical Data Determination

The following diagram illustrates a typical workflow for the experimental determination and analysis of the thermochemical properties of an organic compound like 1-Fluoro-3-(trifluoromethyl)benzene.

Caption: Workflow for thermochemical property determination.

References

- 1. publications.iupac.org [publications.iupac.org]

- 2. Combustion calorimetry of organic fluorine compounds by a rotating-bomb method (Journal Article) | OSTI.GOV [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermodynamic properties of fluorine compounds 9. Enthalpies of formation of some compounds containing the pentafluorophenyl group (1969) | J. D. Cox | 52 Citations [scispace.com]

- 6. Thermochemistry and vapor pressure of aliphatic fluorocarbons. A comparison of the C-F and C-H thermochemical bond energies (Journal Article) | OSTI.GOV [osti.gov]

- 7. youtube.com [youtube.com]

- 8. vscht.cz [vscht.cz]

- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

A Technical Guide to the Commercial Availability and Purity of 3-Fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 3-Fluorobenzotrifluoride (CAS No. 401-80-9), a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This document details available purity grades, identifies major commercial suppliers, and outlines the analytical methodologies used to determine purity, with a focus on Gas Chromatography (GC).

Commercial Availability

This compound, also known as 1-Fluoro-3-(trifluoromethyl)benzene or α,α,α,3-Tetrafluorotoluene, is readily available from a variety of chemical suppliers. It is typically offered in laboratory to bulk quantities, catering to needs from research and development to full-scale production.

A summary of prominent suppliers and their offerings is presented in Table 1. This list is not exhaustive but represents a significant portion of the global market. Researchers are advised to contact suppliers directly for up-to-date pricing, availability, and detailed specifications.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity Specification(s) | Available Quantities | Analytical Method |

| Sigma-Aldrich | 99% | Grams to Kilograms | GC |

| Thermo Scientific | 99% | Grams to Kilograms | GC |

| TCI Chemicals | >98.0% | Grams to Kilograms | GC |

| Chem-Impex | ≥ 98% | Grams to Kilograms | GC[1] |

| Cynor Laboratories | 99% | Kilograms to Bulk | Not Specified[2] |

| ChemicalBook | 99% | Grams to Kilograms | Not Specified |

Purity and Impurities

The standard commercial purity for this compound is typically high, with most suppliers offering grades of 99% or greater. The most common method cited for purity analysis is Gas Chromatography (GC).

Table 2: Typical Purity Specifications for this compound

| Parameter | Specification | Method |

| Purity | ≥98% to 99% | Gas Chromatography (GC) |

| Appearance | Clear, colorless to light yellow liquid | Visual Inspection |

| Identity | Conforms to structure | NMR, IR, Mass Spectrometry |

Potential Impurities:

While Certificates of Analysis (CoA) from suppliers often do not detail the specific impurities present at low levels, an understanding of the common synthetic routes allows for the prediction of potential process-related impurities. The most prevalent industrial synthesis involves the diazotization of 3-aminobenzotrifluoride followed by a Schiemann reaction or a variation thereof.

Based on this, potential impurities could include:

-

Isomeric Impurities: Positional isomers such as 2-Fluorobenzotrifluoride and 4-Fluorobenzotrifluoride.

-

Starting Material Carryover: Unreacted 3-aminobenzotrifluoride.

-

Byproducts of Diazotization: Phenolic derivatives and other compounds arising from side reactions of the diazonium salt.

-

Solvent Residues: Residual solvents used in the synthesis and purification steps.

The workflow for identifying and controlling these impurities is crucial for ensuring the quality of the final product.

Caption: Synthesis and Impurity Profile of this compound.

Experimental Protocols: Purity Determination by Gas Chromatography